molecular formula C11H9F3O2 B14408772 4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid CAS No. 84299-68-3

4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid

Cat. No.: B14408772
CAS No.: 84299-68-3
M. Wt: 230.18 g/mol
InChI Key: BESPBHCDFBAZRQ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and ethyl acrylate.

    Reaction Conditions: The key step involves a Knoevenagel condensation reaction between 3-(trifluoromethyl)benzaldehyde and ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide: Similar structure but with an amide group instead of a carboxylic acid.

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.

    4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: Contains a trifluoromethyl group and an isothiocyanate group attached to a phenyl ring.

Uniqueness

4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid is unique due to its combination of a trifluor

Properties

CAS No.

84299-68-3

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]but-3-enoic acid

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1-5,7H,6H2,(H,15,16)

InChI Key

BESPBHCDFBAZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CCC(=O)O

Origin of Product

United States

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